2-(4-Chlorophenoxy)ethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHXAAXEJWSEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Chemical Transformations of 2 4 Chlorophenoxy Ethylamine
Established Synthetic Routes for 2-(4-Chlorophenoxy)ethylamine
The primary methods for synthesizing this compound rely on building the core structure from simpler precursors. These routes are typically designed for efficiency and scalability, using readily available starting materials.
The core of this compound synthesis is the formation of the ether bond, which is commonly achieved via a Williamson ether synthesis-type reaction. This process involves a nucleophilic substitution where the oxygen of a phenoxide acts as the nucleophile. In this specific synthesis, the nucleophile is the 4-chlorophenoxide ion, generated by treating 4-chlorophenol (B41353) with a base. This phenoxide then attacks an electrophilic ethylamine (B1201723) precursor, such as a 2-haloethylamine derivative, displacing the halide to form the desired ether linkage.
The efficiency of this SN2 reaction depends on factors such as the choice of base, solvent, and temperature. The reaction of a primary halogenoalkane with a nucleophile like an amine or phenoxide proceeds via a mechanism where the nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion. chemguide.co.uk
The synthesis of this compound and its derivatives often requires a multi-step approach to assemble the final molecular architecture from simpler starting materials. pharmafeatures.comlittleflowercollege.edu.in The design of these synthetic pathways is a strategic process that involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors. pharmafeatures.com
For instance, the synthesis of more complex active pharmaceutical ingredients (APIs) often begins with a core scaffold like this compound, which is then elaborated through subsequent reactions. pharmafeatures.com A common strategy involves first preparing the phenoxyethylamine structure and then introducing further complexity by modifying the amine or the aromatic ring. nih.govrsc.org This sequential approach allows for the controlled construction of intricate molecules. savemyexams.com For example, analogues have been created by first synthesizing the 2-(4-chlorophenoxy)ethanamine and then reacting it with aldehydes to form imines, which are subsequently converted into dihydrotriazine rings. rsc.org
The direct synthesis of this compound from 4-chlorophenol and 2-chloroethylamine (B1212225) hydrochloride is a well-established procedure that exemplifies the nucleophilic substitution approach. google.com The reaction requires a base to deprotonate the phenol (B47542), forming the nucleophilic 4-chlorophenoxide, and to neutralize the hydrochloride salt of the amine.
Common reagents and conditions are detailed in the table below. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. Potassium carbonate is a frequently used base due to its moderate strength and good solubility in polar aprotic solvents like acetonitrile (B52724). The reaction is typically conducted at elevated temperatures (reflux) to ensure a reasonable reaction rate.
| Starting Material 1 | Starting Material 2 | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| 4-Chlorophenol | 2-Chloroethylamine hydrochloride | Potassium Carbonate | Acetonitrile | Reflux | |
| 2,6-di-tert-butylphenol (analogue) | 2-Chloroethylamine hydrochloride | Not specified | Inert solvent | Not specified | google.com |
| 3,4-dichlorophenol (analogue) | 1-Bromo-2-ethoxyethane followed by reaction with amine | Sodium Hydroxide | Ethanol | Heated in sealed tubes (80°C) | journals.co.za |
Synthesis of Derivatives and Analogues of this compound
The primary amine group in this compound serves as a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives.
The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles such as alkyl halides. savemyexams.com This N-alkylation reaction is a common strategy for producing secondary and tertiary amines. The process typically involves reacting the primary amine with an alkyl bromide or iodide in the presence of a base to neutralize the hydrogen halide formed during the reaction. smolecule.com
For example, the N-alkylation of the related compound 2-(4-fluorophenoxy)ethylamine with ethyl bromide yields the corresponding N-ethyl derivative. smolecule.com Similarly, more complex cyclic amines can be attached to the phenoxyethylamine scaffold through this method. The reaction can lead to multiple substitutions, and to favor the formation of a secondary amine, the stoichiometry of the reactants must be carefully controlled. savemyexams.com
| Amine Substrate (Analogue) | Alkylating Agent | Base | Resulting Product Type | Reference |
|---|---|---|---|---|
| 2-(4-fluorophenoxy)ethylamine | Ethyl bromide or iodide | Cesium Hydroxide (CsOH) | Secondary Amine | smolecule.com |
| 2-(4-bromophenoxy)ethylamine intermediate | 3-methylpyrrolidine | Potassium Carbonate | Tertiary Amine (part of a cyclic system) | |
| 2-(4-benzylamino)quinoline derivatives | Various alkylating agents | Not specified | Tertiary Amine | google.com |
Phenolic coupling reactions represent a powerful method for forming carbon-carbon or carbon-oxygen bonds, often utilized in the synthesis of complex natural products and other biologically active molecules. rsc.orgwikipedia.org These reactions typically proceed through the generation of a phenoxy radical via oxidation, which can then couple with another radical or a neutral phenol molecule. wikipedia.orgfrontiersin.org
While not a standard method for the initial synthesis of the ether linkage in this compound, oxidative coupling could be employed to link the this compound molecule to other phenolic compounds or to create dimeric structures. nih.gov These reactions can be catalyzed by enzymes like laccases or peroxidases, or by transition metal complexes. wikipedia.orgnih.gov The regioselectivity of the coupling (ortho-ortho, para-para, or ortho-para) is a key challenge that can be influenced by the catalyst and reaction conditions. rsc.org This methodology is particularly relevant for creating biaryl structures, which are common motifs in pharmacologically active compounds.
Derivatization Strategies at the Phenoxy Ring
Derivatization of the phenoxy ring of this compound allows for the modulation of its properties through the introduction of new functional groups or the alteration of existing ones. A primary strategy involves the nucleophilic substitution of the chlorine atom at the C4 position. While the chlorine atom is generally unreactive towards typical nucleophilic aromatic substitution, its replacement can be achieved under specific conditions or through catalytic activation.
Another approach involves electrophilic aromatic substitution. However, the phenoxy group is an ortho-, para-director, and the existing para-chloro substituent deactivates the ring, making further substitution challenging. Nonetheless, under forcing conditions, additional functional groups could potentially be introduced onto the aromatic ring.
A more complex derivatization involves building additional ring structures onto the existing phenoxy scaffold. For instance, a chromene ring can be fused with the 4-chloro-phenoxy group, leading to structurally complex molecules with potentially enhanced biological interactions.
Stereoselective Synthesis of this compound Enantiomers
This compound is a chiral molecule, existing as a pair of enantiomers when a substituent is introduced at the α- or β-carbon of the ethylamine chain (e.g., 2-(4-Chloro-phenoxy)-1-methyl-ethylamine). The synthesis of single enantiomers is crucial where stereochemistry dictates biological activity. Several strategies for stereoselective synthesis are applicable. ethz.chmasterorganicchemistry.com
Key Stereoselective Synthesis Strategies:
Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials, such as chiral amino acids or sugars, to introduce the desired stereocenter. ethz.ch
Chiral Auxiliaries: An enantiopure group (the auxiliary) is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. ethz.ch After establishing the desired stereocenter, the auxiliary is removed.
Asymmetric Catalysis: A chiral catalyst is used in sub-stoichiometric amounts to favor the formation of one enantiomer over the other. ethz.ch This is a highly efficient method for generating enantioenriched products.
Resolution: A racemic mixture is separated into its constituent enantiomers. ethz.ch This can be accomplished through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, or through chiral chromatography. slideshare.net
For phenoxyethylamine derivatives, patent literature describes the stereoselective synthesis of enantiomers, indicating the feasibility of these approaches within this class of compounds. googleapis.com Chiral separation of related phenoxy acid compounds has also been demonstrated using techniques like capillary electrophoresis with chiral selectors. csic.es
Advanced Synthetic Techniques and Emerging Methodologies
Modern synthetic chemistry offers advanced techniques that can improve the efficiency, selectivity, and environmental footprint of chemical syntheses.
Microwave-Assisted Synthesis in Phenoxyethylamine Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. ajchem-a.comresearchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently. ijnrd.org
The primary benefits of MAOS include dramatically reduced reaction times, often from hours to minutes, and improved reaction yields and product purity. ajchem-a.comresearchgate.net The uniform and rapid heating minimizes the formation of side products. researchgate.net These advantages have led to the widespread adoption of microwave chemistry in pharmaceutical research and development. ijnrd.org The application of microwave irradiation has been specifically noted in the synthesis of phenoxyethylamine derivatives, highlighting its utility in this area. grafiati.com
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Heating Mechanism | Conductive heating from an external source through vessel walls. | Direct dielectric heating of polar molecules within the reaction mixture. |
| Heating Profile | Slow, non-uniform heating with potential for localized overheating. | Rapid, uniform, and efficient heating throughout the sample volume. ajchem-a.com |
| Reaction Time | Typically hours to days. | Typically seconds to minutes. ijnrd.org |
| Reaction Yield | Often moderate. | Generally higher yields. researchgate.net |
| Product Purity | May require extensive purification due to side product formation. | Higher purity with fewer side products. researchgate.net |
| Energy Efficiency | Lower. | Higher energy efficiency. |
| Reproducibility | Can be variable. | Highly reproducible due to precise temperature and pressure control. ajchem-a.com |
Catalytic Approaches for Enhanced Selectivity and Yield
Catalysis is fundamental to modern organic synthesis, enabling reactions with high efficiency and control. For the synthesis of this compound and its derivatives, catalytic methods are employed to enhance both reaction rate and selectivity.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental for forming the C-N bond between an aryl halide and an amine or the C-O bond (ether linkage) between an aryl halide and an alcohol. mit.edu The choice of ligand coordinated to the palladium center is critical, as it influences the catalyst's activity and selectivity, even enabling reactions at lower temperatures. mit.edu The catalytic cycle for these reactions typically involves oxidative addition, transmetalation (or coordination/deprotonation), and reductive elimination. mit.edu
For certain transformations, such as deprotection steps via hydrogenolysis, catalyst pre-treatment can enhance chemoselectivity. For example, using a pre-treated palladium catalyst in a specific solvent system like DMF-HCl can favor the desired cleavage of a protecting group while suppressing unwanted side reactions like aromatic ring hydrogenation. researchgate.net Furthermore, the use of other metal catalysts, such as Cu(II), has been shown to increase the selectivity in specific synthetic pathways. doi.org In the broader context of amine synthesis, shape-selective catalysts like zeolites (e.g., mordenite) have been used to control the distribution of amine products in alkylation reactions. utwente.nl
Table 2: Examples of Catalytic Systems in Related Syntheses
| Reaction Type | Catalyst System | Purpose | Source |
|---|---|---|---|
| C-O Coupling | Pd(OAc)₂ / tBuBrettPhos | Catalyzes coupling of aryl chlorides with phenols at moderate temperatures. | mit.edu |
| C-N Coupling | Pd-catalyst / AdBrettPhos | Enables coupling of aryl bromides with primary amines. | mit.edu |
| Hydrogenolysis | Pre-treated 10% Pd/C in HCl/DMF | Enhances chemoselectivity for debenzylation over aromatic hydrogenation. | researchgate.net |
| Amine Alkylation | Mordenite (Zeolite) | Provides shape-selectivity in the synthesis of methylamines. | utwente.nl |
| Pathway Selection | Cu(II) | Increases selectivity between two competing reaction pathways. | doi.org |
Chemical Reactivity and Transformation Mechanisms
The reactivity of this compound is dominated by the nucleophilic character of its primary amine group.
Nucleophilic Reactivity of the Amine Group
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This reactivity is central to many of its chemical transformations. The general trend is that amine nucleophilicity increases with basicity; however, it is also influenced by steric hindrance. masterorganicchemistry.com
A classic example of this reactivity is the reaction of the amine with aldehydes or ketones. The nucleophilic amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate called a carbinolamine. libretexts.org This intermediate then undergoes acid-catalyzed dehydration. The loss of water results in the formation of an imine (a compound containing a C=N double bond). libretexts.org This reaction is a cornerstone of amine chemistry and is used to synthesize a wide array of derivatives.
Mechanism of Imine Formation:
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. libretexts.org
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, turning it into a good leaving group (water). libretexts.org
Elimination of Water: The lone pair on the adjacent nitrogen helps to expel the water molecule, forming a C=N double bond and yielding an iminium ion. libretexts.org
Deprotonation: A base removes a proton from the nitrogen, resulting in the final, neutral imine product. libretexts.org
This inherent nucleophilicity allows the amine group of this compound to react with a wide range of electrophiles, including acyl chlorides, anhydrides, and alkyl halides, to form amides and secondary or tertiary amines, respectively.
Oxidation-Reduction Potentials and Pathways
The oxidation and reduction of this compound involve the aromatic ring, the ether linkage, and the amine functionality. The precise oxidation-reduction potentials are not widely documented for this specific molecule. However, the electrochemical behavior can be approximated by considering the properties of substituted phenols and anilines. rsc.orgosti.govresearchgate.net
Oxidation:
The primary site for oxidation is the lone pair of electrons on the nitrogen atom of the ethylamine group. This can lead to the formation of various oxidized species. The presence of the electron-withdrawing chlorine atom on the phenoxy ring can influence the oxidation potential. Studies on substituted anilines and phenols have shown that electron-withdrawing groups generally make oxidation more difficult (i.e., result in a higher oxidation potential). rsc.orgacs.org
The oxidation of the amine can proceed through a one-electron transfer to form a radical cation, which can then undergo further reactions. The electrochemical oxidation of related aromatic amines often involves complex pathways that can lead to polymerization or the formation of various degradation products. rsc.org For instance, the electrochemical oxidation of other organic pollutants on specific anodes like Ti4O7 has been shown to proceed to near-complete mineralization, suggesting that under strong oxidizing conditions, the molecule can be broken down into simpler inorganic compounds. libretexts.org
Reduction:
The chlorophenoxy group is the most likely site for reduction. The chloro-substituent on the aromatic ring can be removed through reductive dehalogenation. This process is a key degradation pathway for many chlorinated aromatic compounds in various chemical and biological systems.
While specific pathways for this compound are not detailed, analogous reactions with other chlorophenoxy compounds suggest that the reduction can be achieved using various reducing agents or electrochemical methods. The ether linkage is generally stable to reduction, but under harsh conditions, cleavage could occur.
Illustrative Oxidation-Reduction Pathways (Hypothetical):
| Reaction Type | Potential Reactants/Conditions | Potential Products | Notes |
| Amine Oxidation | Strong oxidizing agents (e.g., KMnO4, H2O2), Electrochemical oxidation | Imines, Oximes, Nitro compounds, or polymerization products | The specific product depends on the strength of the oxidizing agent and reaction conditions. |
| Reductive Dehalogenation | Catalytic hydrogenation (e.g., Pd/C, H2), Strong reducing agents (e.g., NaBH4 with a catalyst) | 2-Phenoxyethylamine | This reaction would remove the chlorine atom from the phenyl ring. |
| Ring Hydrogenation | High-pressure hydrogenation with catalysts like Rhodium or Ruthenium | 2-(4-Chlorocyclohexyloxy)ethylamine | This would saturate the aromatic ring, a less common transformation under standard laboratory conditions. |
Note: This table presents hypothetical pathways based on the general reactivity of the functional groups present in this compound. Specific experimental validation is required.
Formation of Complexes with Metal Ions and Other Electrophiles
The primary amine group of this compound contains a lone pair of electrons, making it a potential ligand for coordination with metal ions. libretexts.orgnih.govresearchgate.net The formation of such complexes is a fundamental aspect of the chemistry of amines. The oxygen atom of the ether linkage could also potentially participate in chelation, forming a bidentate ligand, which would result in more stable metal complexes.
General Characteristics of Potential Metal Complexes:
Coordination Geometry: Depending on the metal ion and its coordination number, various geometries such as tetrahedral, square planar, or octahedral could be expected. libretexts.org
Ligand Behavior: this compound would likely act as a monodentate ligand through the nitrogen atom. Bidentate coordination involving the ether oxygen is also a possibility, leading to the formation of a stable five-membered chelate ring.
Influence of the Chlorophenoxy Group: The bulky and electron-withdrawing chlorophenoxy group might exert steric and electronic effects on the formation and stability of the metal complexes.
Hypothetical Metal Complex Formation:
| Metal Ion (Example) | Potential Ligand to Metal Ratio | Potential Geometry | Illustrative Reactants |
| Copper(II) | 1:2 | Square Planar or Distorted Octahedral | CuCl2 + 2 x C8H10ClNO |
| Nickel(II) | 1:2 or 1:3 | Square Planar or Octahedral | Ni(NO3)2 + 2 or 3 x C8H10ClNO |
| Cobalt(II) | 1:2 or 1:3 | Tetrahedral or Octahedral | CoBr2 + 2 or 3 x C8H10ClNO |
| Zinc(II) | 1:2 | Tetrahedral | ZnI2 + 2 x C8H10ClNO |
Note: This table is illustrative and based on the general coordination chemistry of primary amines and related ligands. The actual products and their structures would need to be confirmed experimentally.
The interaction with other electrophiles is also centered on the nucleophilic amine group. Protonation by acids to form the corresponding ammonium (B1175870) salt is a fundamental reaction.
Reaction with Acyl Chlorides and Other Electrophilic Reagents
The primary amine of this compound is a potent nucleophile and readily reacts with a variety of electrophilic reagents, most notably acyl chlorides, to form amides. This N-acylation reaction is a robust and widely used transformation in organic synthesis. google.comresearchgate.netnih.gov
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the stable amide product. Typically, a base is added to neutralize the hydrogen chloride byproduct. google.com
The reactivity of this compound in these reactions is expected to be similar to other primary amines. The nature of the acyl chloride (aliphatic vs. aromatic, presence of electron-withdrawing or -donating groups) will influence the reaction rate and conditions required.
General Reaction Scheme with Acyl Chlorides:
C8H10ClNO + R-COCl → C8H9ClNO(COR) + HCl
Illustrative N-Acylation Reactions:
| Acyl Chloride | Product Name | Potential Reaction Conditions |
| Acetyl chloride | N-(2-(4-chlorophenoxy)ethyl)acetamide | Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine), Room Temperature |
| Benzoyl chloride | N-(2-(4-chlorophenoxy)ethyl)benzamide | Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine), Room Temperature |
| 4-Nitrobenzoyl chloride | N-(2-(4-chlorophenoxy)ethyl)-4-nitrobenzamide | Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine), Room Temperature |
| Stearoyl chloride | N-(2-(4-chlorophenoxy)ethyl)stearamide | Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine), Potentially elevated temperature |
Note: This table provides representative examples of N-acylation reactions. The yields and optimal conditions would need to be determined experimentally.
Besides acyl chlorides, this compound can react with other electrophiles such as:
Alkyl halides: to form secondary and tertiary amines through N-alkylation.
Isocyanates: to form ureas.
Isothiocyanates: to form thioureas.
Aldehydes and ketones: to form imines (Schiff bases), which can be subsequently reduced to secondary amines.
Sulfonyl chlorides: to form sulfonamides.
The phenoxy ring itself can also undergo electrophilic aromatic substitution, although the presence of the deactivating chloro group and the ether linkage would influence the position and feasibility of such reactions. vulcanchem.com
Spectroscopic Characterization and Analytical Methodologies for 2 4 Chlorophenoxy Ethylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integration of the peaks in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2-(4-Chlorophenoxy)ethylamine can be determined.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons on the chlorophenoxy ring, the two methylene (B1212753) (-CH₂-) groups of the ethylamine (B1201723) chain, and the amine (-NH₂) protons.
The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region of the spectrum, usually between δ 6.8 and 7.3 ppm. The protons ortho to the chlorine atom are expected to be deshielded compared to the protons ortho to the ether linkage due to the electron-withdrawing nature of the halogen.
The protons of the two methylene groups will appear as triplets, assuming coupling to each other. The methylene group attached to the oxygen atom (-O-CH₂-) is expected to be more deshielded and thus appear at a lower field (higher ppm value) compared to the methylene group attached to the nitrogen atom (-CH₂-NH₂).
The amine protons (-NH₂) typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
A study on a related compound, 1-(2-(4-chlorophenoxy)ethyl)-2-phenyl-1H-benzo[d]imidazole, showed the methylene protons of the 2-(4-chlorophenoxy)ethyl group appearing as triplets at approximately 4.28 ppm and 4.68 ppm. growingscience.com While the electronic environment is different, this provides a reasonable estimate for the chemical shifts in this compound.
Expected ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to Cl) | ~7.2 - 7.3 | Doublet |
| Aromatic (ortho to O) | ~6.8 - 6.9 | Doublet |
| -O-CH₂- | ~4.0 - 4.3 | Triplet |
| -CH₂-NH₂ | ~3.0 - 3.3 | Triplet |
| -NH₂ | Variable (broad) | Singlet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The aromatic carbons will appear in the range of approximately 115 to 160 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbon atom attached to the ether oxygen (C-O) will have characteristic chemical shifts. The other two aromatic carbons will also have distinct signals.
The two methylene carbons of the ethylamine chain will appear in the aliphatic region of the spectrum. The carbon atom bonded to the oxygen (-O-CH₂-) will be at a lower field (higher ppm) than the carbon bonded to the nitrogen (-CH₂-NH₂). PubChem indicates the availability of a ¹³C NMR spectrum for this compound. nih.gov
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-O (Aromatic) | ~157 |
| C-Cl (Aromatic) | ~125 |
| CH (Aromatic, ortho to Cl) | ~129 |
| CH (Aromatic, ortho to O) | ~116 |
| -O-CH₂- | ~67 |
| -CH₂-NH₂ | ~41 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether, the C-Cl bond, and the aromatic C-H and C=C bonds.
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.
C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds in the benzene ring gives rise to absorptions in the 1450-1600 cm⁻¹ region.
C-O Stretching (Aryl Ether): The C-O stretching vibration for an aryl ether is typically strong and appears in the region of 1200-1275 cm⁻¹.
N-H Bending: The bending vibration for a primary amine is expected in the range of 1590-1650 cm⁻¹.
C-N Stretching: The C-N stretching of an aliphatic amine typically appears in the 1020-1220 cm⁻¹ region.
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically around 700-800 cm⁻¹.
PubChem indicates the availability of an FTIR spectrum for this compound, obtained on a Bruker IFS 112 instrument using the film technique. nih.gov
Expected IR Absorption Bands for this compound:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Aryl Ether | C-O Stretch | 1200 - 1275 |
| Primary Amine | N-H Bend | 1590 - 1650 |
| Aliphatic Amine | C-N Stretch | 1020 - 1220 |
| Aryl Halide | C-Cl Stretch | 700 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. The nominal molecular weight of this compound is approximately 171.62 g/mol . nih.gov
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight. The presence of chlorine would be indicated by an M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Common fragmentation pathways for this molecule would likely involve cleavage of the C-C bond of the ethylamine chain (alpha-cleavage) and cleavage of the ether bond.
Alpha-Cleavage: Cleavage of the bond between the two methylene carbons would be a favorable fragmentation pathway for the amine, leading to the formation of a stable iminium ion.
Ether Cleavage: The bond between the aromatic ring and the ether oxygen, or the bond between the ether oxygen and the ethyl chain, could also cleave.
Expected Key Fragments in the Mass Spectrum of this compound:
| m/z | Possible Fragment |
| 171/173 | [M]⁺ (Molecular Ion) |
| 128/130 | [Cl-C₆H₄-O]⁺ |
| 44 | [CH₂=NH₂]⁺ |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique.
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which is a basic amine, reversed-phase HPLC is a common approach.
A typical reversed-phase HPLC method would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. To ensure good peak shape for the basic amine, the pH of the mobile phase is often controlled, for instance by using a phosphate (B84403) or acetate (B1210297) buffer. Detection is commonly achieved using a UV detector, as the chlorophenoxy group provides a strong chromophore.
While a specific HPLC method for this compound is not detailed in the available literature, methods for related chlorophenoxy compounds and other amines can be adapted. For instance, a method for the analysis of chlorophenoxy herbicides used a phenyl column with a mobile phase of aqueous potassium dihydrogen orthophosphate and acetonitrile. oakwoodchemical.com Another method for biogenic amines used a C18 column with a gradient elution of acetonitrile and a phosphate buffer. d-nb.info
A plausible HPLC method for this compound could involve:
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (e.g., pH 3) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the chlorophenoxy group (e.g., ~225-230 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This method would be suitable for assessing the purity of a sample of this compound by detecting and quantifying any impurities present.
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a polar compound like this compound, which contains a primary amine group, direct analysis by GC can be challenging due to potential issues such as peak tailing and interaction with the stationary phase. These challenges arise from the polarity of the amine group, which can lead to undesirable interactions with the silanol (B1196071) groups present in many common GC columns.
To overcome these limitations and improve chromatographic performance, a derivatization step is often employed prior to GC analysis. jfda-online.com This chemical modification converts the polar amine into a less polar, more volatile derivative, resulting in better peak shape, increased thermal stability, and enhanced detectability. jfda-online.comscience.gov
Common derivatization strategies for primary amines include:
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen atoms on the amine group with trimethylsilyl (B98337) (TMS) groups.
Acylation: Acylating agents, like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), react with the amine to form stable, volatile amide derivatives. jfda-online.com The introduction of fluorine atoms in these derivatives can also significantly enhance the sensitivity of detection when using an electron capture detector (ECD).
The choice of derivatizing agent and reaction conditions would need to be optimized for this compound to ensure complete conversion and avoid the formation of byproducts. The derivatized analyte is then introduced into the GC system.
A typical GC method for the analysis of derivatized this compound would likely involve a capillary column with a non-polar or semi-polar stationary phase. A temperature-programmed elution would be used to ensure adequate separation from other components in a mixture. Detection is commonly achieved using a Flame Ionization Detector (FID) or, for higher sensitivity and structural information, a Mass Spectrometer (MS). ccsknowledge.com GC-MS is particularly valuable as it provides both retention time data for identification and a mass spectrum that can confirm the identity of the derivatized compound. nih.gov
While specific GC parameters for this compound are not extensively documented in publicly available literature, the general principles of amine analysis by GC provide a clear framework for method development. researchgate.net
| Parameter | Typical Conditions for Derivatized Amine Analysis |
| Derivatization Agent | BSTFA, MSTFA, TFAA, PFPA |
| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250-300 °C |
| Oven Program | Temperature ramp (e.g., starting at 100 °C, ramping to 280 °C) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Other Advanced Analytical Techniques for Structural Confirmation
Beyond GC, a combination of other advanced spectroscopic techniques is crucial for the complete structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic molecules. bbhegdecollege.com Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons on the chlorophenoxy ring, the two methylene groups of the ethylamine chain, and the protons of the primary amine group. The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling, would confirm the connectivity of the different proton environments.
¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. nih.gov For this compound, distinct signals would be expected for the carbons in the aromatic ring (with chemical shifts influenced by the chlorine and ether linkages) and the two aliphatic carbons of the ethylamine side chain. nih.gov Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete bonding framework of the molecule by correlating connected protons and carbons. medinadiscovery.com
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. dokumen.pub When coupled with a separation technique like GC or liquid chromatography (LC), it becomes a highly specific and sensitive analytical method. For this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion peak, confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, showing losses of specific fragments (e.g., the ethylamine side chain) that can be used to piece together the structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments, further confirming its identity. medinadiscovery.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:
Biological Activities and Pharmacological Investigations of 2 4 Chlorophenoxy Ethylamine and Its Derivatives
Neuroprotective Activities of Phenoxyethylamine Derivatives, including 2-(4-Chlorophenoxy)ethylamine Analogues
The potential of phenoxyethylamine derivatives to protect neuronal cells from damage has been a key area of research. These investigations have spanned both cell-based assays and animal models of neurological disorders.
In vitro models are crucial for the initial screening and mechanistic understanding of neuroprotective compounds. The PC12 cell line, derived from a rat adrenal gland tumor, is a widely used model in neurobiological research as these cells can differentiate into neuron-like cells.
While direct studies on this compound are limited, research on structurally related phenoxyindole derivatives has provided insights into the neuroprotective potential of the broader phenoxyalkylamine class. In one study, a series of phenoxyindole derivatives were evaluated for their ability to protect SK-N-SH neuroblastoma cells from Aβ42-induced cell death, a model relevant to Alzheimer's disease. Several of these compounds demonstrated significant neuroprotective effects, with one of the most effective compounds showing a cell viability of 87.90% ± 3.26% nih.gov. This suggests that the phenoxy moiety, a key feature of this compound, may contribute to neuroprotective activity.
Table 1: Neuroprotective Effect of Selected Phenoxyindole Derivatives on SK-N-SH Cells
| Compound | % Cell Viability (against Aβ42-induced damage) |
|---|---|
| 3 | 63.05 ± 2.70 |
| 5 | Not specified |
Data extracted from a study on phenoxyindole derivatives, which are structurally related to phenoxyethylamines.
Animal models of ischemic stroke are vital for evaluating the therapeutic potential of neuroprotective agents in a more complex physiological setting. These models, such as the middle cerebral artery occlusion (MCAO) model, simulate the conditions of a stroke in humans.
Table 2: Neuroprotective Effects of Alpinetin (B1665720) in a Rat Model of Ischemic Stroke
| Treatment Group | Infarct Volume Reduction (%) | Neuronal Density |
|---|
Data from a study on alpinetin, a natural flavonoid, illustrating the types of outcomes measured in in vivo neuroprotection studies.
Potential Antimicrobial Properties of Chlorinated Phenolic Compounds
The presence of a chlorinated phenol (B47542) in the structure of this compound suggests potential antimicrobial activity, as chlorinated phenolic compounds are known for their biocidal properties.
Research into the antibacterial properties of phenoxyethylamine derivatives is an emerging area. While direct antibacterial data for this compound is scarce, studies on related phenethylamine (B48288) alkaloids have shown promising results. For example, a study on phenethylamine alkaloids isolated from a marine bacterium revealed strong activity against a range of Gram-positive bacteria. Two of the isolated compounds, dispyrrolopyridine A and B, exhibited minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 µg/mL against Bacillus subtilis, Mycobacterium smegmatis, Listeria monocytogenes, and Staphylococcus aureus researchgate.net.
Table 3: Antibacterial Activity of Phenethylamine Alkaloids
| Compound | MIC (µg/mL) vs. Bacillus subtilis | MIC (µg/mL) vs. Staphylococcus aureus |
|---|---|---|
| Dispyrrolopyridine A | 0.5 - 4 | 0.5 - 4 |
Data from a study on phenethylamine alkaloids, which share a core structure with phenoxyethylamines.
The investigation of the antifungal properties of phenoxyethylamine-related structures has also yielded interesting findings. In the same study on phenethylamine alkaloids, moderate activity was observed against the fungi Candida albicans and Aspergillus flavus researchgate.net. This suggests that the phenethylamine scaffold could be a starting point for the development of new antifungal agents. Further derivatization, including the incorporation of a chlorophenoxy group as in this compound, may modulate this activity.
Studies on Anticancer Activity in Phenoxy-Containing Compounds
The phenoxy group is a structural motif found in a number of compounds with anticancer activity. This has prompted research into the potential of various phenoxy-containing molecules as novel therapeutic agents.
While specific anticancer studies on this compound were not identified in the reviewed literature, research on related phenoxazine (B87303) derivatives has shown significant cytotoxic activity against various cancer cell lines. In one study, phenoxazine-based nucleoside analogs were particularly toxic to lung adenocarcinoma cells (A549) and human liver cancer cells (HepG2), with half-maximal cytotoxic concentration (CC50) values in the nanomolar range nih.gov. These compounds also showed activity against breast cancer cells (MCF7) in the micromolar range. Another study on different benzo[a]phenoxazine derivatives also reported IC50 values in the low micromolar range against colorectal (RKO) and breast (MCF7) cancer cell lines mdpi.com.
Table 4: Anticancer Activity of Phenoxazine Derivatives
| Compound Class | Cancer Cell Line | CC50 / IC50 |
|---|---|---|
| Phenoxazine-based nucleoside analogs | A549 (Lung) | Nanomolar range |
| Phenoxazine-based nucleoside analogs | HepG2 (Liver) | Nanomolar range |
| Phenoxazine-based nucleoside analogs | MCF7 (Breast) | Micromolar range |
| Benzo[a]phenoxazine derivatives | RKO (Colorectal) | Low micromolar range |
Data from studies on phenoxazine derivatives, which contain a phenoxy-like moiety.
Inhibition of Tumor Growth and Apoptosis Induction
Research into the derivatives of phenoxyethylamine has revealed potential anticancer activities. A study focusing on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives indicated that the presence of halogens on the aromatic ring is favorable for anticancer and anti-inflammatory activity. nih.gov Specifically, compounds with chloro and nitro substitutions demonstrated notable cytotoxic effects against human breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. nih.gov
One of the most active compounds identified in this series was N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which exhibited significant anticancer, anti-inflammatory, and analgesic properties. nih.gov The anticancer activity is often evaluated by the growth percentage of cancer cell lines after exposure to the compound, with growth percentages below 32% considered active. nih.gov While this research was not conducted on this compound itself, the findings suggest that the 4-chlorophenoxy moiety is a constituent of molecules with potential for tumor growth inhibition. Further investigations into other derivatives, such as alkylaminophenols and benzo[a]phenoxazines, have also demonstrated their ability to inhibit cancer cell growth and induce apoptosis, programmed cell death, which is a crucial mechanism for eliminating cancerous cells. nih.govnih.gov For instance, certain alkylaminophenol derivatives have been shown to be cytotoxic to human osteosarcoma cells, inducing apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases 3 and 7. nih.govprovidence.org
Table 1: Anticancer Activity of Selected 2-(Substituted phenoxy) Acetamide (B32628) Derivatives
| Compound ID | Substitution on Phenoxy Ring | Substitution on Ethylamine (B1201723) Moiety | Anticancer Activity |
| 3c | 4-Nitro | N-(1-(4-chlorophenyl)ethyl)acetamide | Active against MCF-7 and SK-N-SH cell lines |
| General Finding | Halogen substitution | N-(1-phenylethyl)acetamide | Favorable for anticancer activity nih.gov |
This table is based on data for structurally related phenoxy acetamide derivatives, not this compound directly.
Neuroactivity and Influence on Neurotransmitter Systems
The neuroactivity of phenoxyethylamine and its analogs is an area of significant interest, particularly concerning their interaction with key neurotransmitter systems like the serotonergic and adrenergic systems.
Studies on [2-(ω-phenylalkyl)phenoxy]alkylamine derivatives have shown that these compounds can exhibit high affinity for serotonin-2 (5-HT2) and dopamine-2 (D2) receptors. pharm.or.jp The length of the alkyl chain and the nature of the amine moiety significantly influence binding affinity and selectivity. For instance, derivatives with a dimethylene chain between the phenoxy oxygen and the amine showed higher affinity for 5-HT2 receptors and lower affinity for D2 receptors compared to those with a tetramethylene chain. pharm.or.jp One of the most potent and selective compounds for the 5-HT2 receptor identified in this class was (S)-2-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidine. pharm.or.jp
In the adrenergic system, related phenoxypropanolamine derivatives have been extensively studied for their interaction with β-adrenergic receptors. nih.gov The binding affinities of these compounds are typically assessed in vitro using tissues rich in specific receptor subtypes, such as turkey erythrocyte membranes for β1-receptors and rat lung homogenates for β2-receptors. nih.gov Research has shown that specific substitutions on the aromatic ring and the amine can lead to high affinity and selectivity for β1-adrenergic receptors, with some derivatives showing affinity comparable to the well-known β-blocker, propranolol. nih.gov While direct binding studies on this compound are not extensively detailed, the research on these related structures indicates a strong potential for interaction with both serotonergic and adrenergic receptors. nih.govnih.gov
Table 2: Receptor Binding Affinity of a Selected Phenoxyalkylamine Derivative
| Compound | Receptor Target | Binding Affinity (IC50) | Selectivity |
| (S)-27 * | 5-HT2 | 0.057 µM | Selective for 5-HT2 over D2 |
Compound (S)-27 is (S)-2-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidine. Data is illustrative of the potential of the broader chemical class. pharm.or.jp
The potential for phenoxyethylamine derivatives to act as enzyme inhibitors in neurotransmitter metabolism is an area of ongoing investigation. Key enzymes in this context include monoamine oxidase (MAO), which is responsible for the degradation of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine, and cholinesterases, which break down acetylcholine. nih.gov Inhibition of these enzymes can significantly alter neurotransmitter levels and signaling in the brain.
While specific studies detailing the inhibitory action of this compound on these particular enzymes are limited, the broader class of phenethylamines has been studied in this context. For example, certain amphetamine analogs, which are structurally related to phenethylamines, are known to interact with the enzymatic pathways of monoamines. researchgate.net Furthermore, research into inhibitors of endocannabinoid catabolic enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), has shown that blocking these enzymes can modulate neurotransmission and produce therapeutic effects. nih.gov Given the structural similarities to known neuromodulatory agents, it is plausible that this compound and its derivatives could exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism, though specific research is required to confirm this.
Research on substituted phenylethylamines, which are structurally analogous to phenoxyethylamines, has provided insights into their effects on brain serotonergic mechanisms. A comparative study of various phenylethylamine derivatives revealed that para-chloro substitution, as is present in this compound, is particularly effective in inhibiting the uptake and stimulating the release of serotonin ([³H]5-HT) in brain synaptosomes. nih.gov
Specifically, p-chlorophenylethylamine was found to be a competitive inhibitor of serotonin uptake with a Ki of 4.3 x 10⁻⁷ M. nih.gov This compound also induced the "serotonin syndrome," a behavioral response indicative of enhanced serotonergic activity. The mechanism of action for p-chlorophenylethylamine appears to be indirect, relying on the release of endogenous serotonin from neurons. nih.gov This is supported by the finding that its effects can be blocked by fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and by depleting neuronal serotonin with p-chlorophenylalanine (pCPA). nih.govnih.gov These findings suggest that para-chlorinated phenoxyethylamine derivatives may act as potent modulators of the serotonin system, primarily by promoting the release of serotonin and inhibiting its reuptake. nih.gov
Adrenergic Receptor Modulation and Cardiovascular Activity of Related Propanolamines
Derivatives of this compound, particularly the related phenoxypropanolamines, have been a focus of research for their ability to modulate adrenergic receptors and their resulting cardiovascular activity. These compounds are structurally similar to many established β-blockers. revespcardiol.org
A series of 1-(substituted phenoxy)-3-(tert-butylamino)-2-propanols were synthesized and evaluated for their β-adrenergic agonist and antagonist properties. nih.gov The nature of the substituent on the phenoxy ring was found to be critical in determining the pharmacological effect. For example, some derivatives with hydroxy and methylsulfonamido groups acted as potent β-adrenoreceptor agonists, causing relaxation of guinea pig tracheal smooth muscle and increasing the contraction rate of guinea pig atria. nih.gov Conversely, other substitutions resulted in β-adrenergic blocking effects. nih.gov Interestingly, several compounds displayed a dose-dependent effect, acting as agonists at low concentrations and antagonists at higher concentrations. nih.gov This dual activity highlights the complex structure-activity relationship within this class of compounds. The cardiovascular effects of these modulators are significant, as β-adrenergic signaling plays a crucial role in regulating heart rate, cardiac contractility, and blood pressure. mdpi.com
Table 3: Pharmacological Profile of Selected Substituted Phenoxypropanolamine Derivatives
| Compound Class | Substitution Pattern | Primary Activity | Observed Effects |
| 1-(substituted phenoxy)-3-(tert-butylamino)-2-propanols | 3,4-dihydroxy | Potent β-adrenoreceptor agonist | Relaxation of tracheal smooth muscle, increased atrial contraction rate nih.gov |
| 1-(substituted phenoxy)-3-(tert-butylamino)-2-propanols | 4-hydroxy | Dose-dependent agonist/antagonist | Agonist at low concentrations, antagonist at high concentrations nih.gov |
| 1-(substituted phenoxy)-3-(tert-butylamino)-2-propanols | 4-methylsulfonylmethyl | β-adrenergic blocking agent | Attenuation of isoproterenol-induced effects on heart preparations nih.gov |
| 4-acylaminophenoxypropanolamines | Various acylamino groups | β-adrenergic receptor binding | Affinity for β1 and β2 receptors, with some showing selectivity nih.gov |
Research into Plant Growth Regulatory Effects of Phenoxyethylamine Analogues
The potential for phenoxyethylamine analogues to act as plant growth regulators (PGRs) is an area of scientific inquiry, largely based on the well-established activities of structurally related compounds. researchgate.net The phenoxyalkanoic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are a major class of synthetic auxins used extensively in agriculture to control plant growth and development. nih.gov Auxins are critical plant hormones that influence processes like cell division, stem elongation, root formation, and fruit development. mdpi.com
Synthetic PGRs can be applied exogenously to manipulate these processes for agricultural benefit. nih.gov While direct research on phenoxyethylamine analogues as PGRs is not as extensive as for their carboxylic acid counterparts, the shared phenoxy core structure suggests a potential for biological activity in plants. Chemical inhibitors of phytohormone biosynthesis, such as paclobutrazol, are used to modulate plant growth, indicating that small molecules can have profound effects. nih.gov The investigation into phenoxyethylamine analogues could yield novel PGRs with unique modes of action, potentially affecting plant stress tolerance, nutrient uptake, or developmental pathways. researchgate.netmdpi.com
Based on a comprehensive review of available scientific literature, there is no specific information regarding the application of predictive models for activity spectra, such as PASS (Prediction of Activity Spectra for Substances), to the chemical compound this compound.
Therefore, the requested section "5.3. Predictive Models for Activity Spectra (e.g., PASS)" cannot be generated with scientifically accurate and verifiable data for this particular molecule.
Metabolism and Biotransformation of 2 4 Chlorophenoxy Ethylamine
Metabolic Pathway Analysis in Biological Systems
The metabolism of 2-(4-Chlorophenoxy)ethylamine is anticipated to proceed through several key enzymatic reactions, primarily targeting the ethylamine (B1201723) side chain and the aromatic ring. These biotransformation processes are generally aimed at increasing the water solubility of the compound to facilitate its excretion from the body. The principal metabolic reactions likely include oxidative deamination, N-acetylation, aromatic hydroxylation, and ether cleavage.
Oxidative Deamination: The primary and most common metabolic route for primary amines is oxidative deamination, catalyzed by monoamine oxidase (MAO) and other amine oxidases wikipedia.orgwordpress.comgpnotebook.com. This process would convert the ethylamine side chain of this compound into the corresponding aldehyde, 2-(4-Chlorophenoxy)acetaldehyde. This intermediate is typically unstable and would be rapidly oxidized further by aldehyde dehydrogenase (ALDH) to form 4-Chlorophenoxyacetic acid (4-CPA). This metabolite is a known herbicide and its further degradation has been studied who.intnih.gov.
N-Acetylation: An alternative pathway for the metabolism of the primary amine group is N-acetylation, a phase II conjugation reaction catalyzed by N-acetyltransferases (NATs) nih.govmdpi.com. This reaction would result in the formation of N-acetyl-2-(4-Chlorophenoxy)ethylamine, a more polar and readily excretable compound.
Aromatic Hydroxylation: The chlorophenoxy ring is a potential site for hydroxylation, a common phase I reaction catalyzed by cytochrome P450 (CYP) enzymes pharmacologyeducation.orgalmerja.comyoutube.com. Hydroxylation can occur at various positions on the aromatic ring, leading to the formation of different phenolic metabolites. The position of hydroxylation is influenced by the existing chloro-substituent nih.gov. These hydroxylated metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to enhance their water solubility and facilitate elimination nih.govfoodsafety.institute.
Ether Cleavage: The ether linkage in this compound is generally stable but can be cleaved under certain metabolic conditions, although this is a less common pathway for phenoxy herbicides in mammals epa.govnih.govwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgopenstax.org. Enzymatic cleavage of the ether bond would yield 4-chlorophenol (B41353) and ethanolamine. 4-chlorophenol is a known metabolite of several chlorophenoxy herbicides and has its own metabolic and toxicological profile who.intnih.gov.
The following table summarizes the probable metabolic pathways and the resulting metabolites of this compound.
| Metabolic Pathway | Key Enzymes | Probable Metabolites |
| Oxidative Deamination | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH) | 2-(4-Chlorophenoxy)acetaldehyde, 4-Chlorophenoxyacetic acid (4-CPA) |
| N-Acetylation | N-acetyltransferases (NATs) | N-acetyl-2-(4-Chlorophenoxy)ethylamine |
| Aromatic Hydroxylation | Cytochrome P450 (CYP) enzymes | Hydroxylated derivatives of this compound |
| Ether Cleavage | Cytochrome P450 (CYP) enzymes | 4-chlorophenol, Ethanolamine |
Degradation of Related Chlorophenoxy Compounds (e.g., 2,4-D)
The environmental fate of chlorophenoxy compounds is largely determined by microbial degradation. The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) is a closely related and extensively studied compound, providing a valuable model for understanding the potential environmental degradation of this compound.
Microbial Degradation in Environmental Contexts
In soil and aquatic environments, a wide variety of microorganisms have been shown to degrade 2,4-D mdpi.comnih.govumt.edu. These microbes utilize the herbicide as a source of carbon and energy, breaking it down into less complex and often non-toxic substances nih.gov. The degradation process is initiated by enzymes that catalyze the cleavage of the ether bond or the removal of the acetic acid side chain nih.gov.
The key enzyme in the most well-characterized 2,4-D degradation pathway is 2,4-D/α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene nih.govnih.gov. This enzyme catalyzes the initial cleavage of the side chain from the aromatic ring, yielding 2,4-dichlorophenol (B122985) (2,4-DCP) nih.gov. Subsequently, 2,4-DCP is hydroxylated to form 3,5-dichlorocatechol, which then undergoes ring cleavage and further degradation through the Krebs cycle nih.gov.
Numerous bacterial genera have been identified as capable of degrading 2,4-D, including Pseudomonas, Alcaligenes, Arthrobacter, and Cupriavidus mdpi.comfrontiersin.org. The efficiency of microbial degradation is influenced by various environmental factors such as soil type, pH, temperature, moisture, and the presence of other organic matter mdpi.com.
The following table provides examples of microorganisms known to degrade 2,4-D and the key enzymes involved.
| Microorganism | Key Degradation Enzyme(s) |
| Cupriavidus necator JMP134 | 2,4-D/α-ketoglutarate-dependent dioxygenase (TfdA), 2,4-dichlorophenol hydroxylase (TfdB) |
| Pseudomonas sp. | Dioxygenases, Dehalogenases |
| Alcaligenes eutrophus | 2,4-D monooxygenase |
| Arthrobacter sp. | Enzymes for side chain cleavage and aromatic ring degradation |
Influence of Metabolism on Bioavailability and Efficacy
The metabolism of this compound, both within a target organism and in the environment, significantly influences its bioavailability and, consequently, its biological efficacy.
In a biological system, rapid metabolism and excretion are primary determinants of the compound's half-life and systemic exposure nih.govpsu.edu. The conversion of the parent compound to more polar metabolites, as described in the metabolic pathways, generally leads to a decrease in its biological activity and a faster rate of elimination from the body nih.govtandfonline.com. For instance, the oxidative deamination to 4-CPA or N-acetylation would likely reduce the compound's ability to interact with its molecular target. The extent and rate of these metabolic processes can vary between species and individuals, leading to differences in susceptibility and efficacy.
In an environmental context, microbial degradation plays a crucial role in determining the bioavailability of chlorophenoxy compounds in the soil and water frontiersin.org. The persistence of these compounds is inversely related to the rate of their microbial breakdown. Factors that enhance microbial activity, such as optimal moisture and temperature, will accelerate the degradation of the compound, thereby reducing its concentration available for uptake by plants or other organisms. The adsorption of the compound to soil particles can also affect its bioavailability to microorganisms, with strongly adsorbed molecules being less accessible for degradation.
Based on a comprehensive search for toxicological data, there is currently insufficient publicly available scientific literature and safety data to generate a detailed article on the specific chemical compound “this compound” that adheres to the requested outline.
The search results did not yield specific data regarding its GHS classification, acute toxicity (oral or dermal), skin and eye irritation potential, respiratory tract irritation, or any studies on its systemic, neurological, reproductive, or developmental toxicity.
Information was found for structurally related but distinct compounds such as 2-(4-Chlorophenyl)ethylamine and 2,4-Dichlorophenoxyacetic acid (2,4-D). However, due to significant differences in their chemical structures (e.g., a phenyl vs. a phenoxy group), the toxicological data for these compounds cannot be accurately extrapolated to “this compound”.
Therefore, to ensure scientific accuracy and strictly adhere to the user's instructions of focusing solely on the specified compound, the requested article cannot be generated at this time.
Toxicological and Safety Considerations in Research
Systemic Toxicity and Target Organs
Effects on Liver and Kidneys
There is no specific information available in peer-reviewed literature or toxicological reports detailing the effects of 2-(4-Chlorophenoxy)ethylamine on the liver and kidneys. Studies on other chlorophenoxy compounds, such as 2,4-D, have shown potential for hepatotoxicity and nephrotoxicity, but these findings cannot be extrapolated to this compound due to differences in chemical structure and metabolic pathways.
Environmental Fate and Ecotoxicity
Comprehensive data on the environmental behavior and ecological impact of this compound is currently unavailable.
Persistence and Degradability
Specific studies determining the persistence and biodegradability of this compound in soil, water, or air could not be located. Therefore, its environmental half-life and the mechanisms of its degradation are unknown.
Mobility in the Environment
There is no available data concerning the mobility of this compound in the environment. Key indicators such as the soil organic carbon-water (B12546825) partition coefficient (Koc) have not been determined for this specific compound, making it impossible to predict its potential for leaching into groundwater or its movement within environmental compartments.
Safety Data Sheet (SDS) Information for Laboratory Handling
A specific and comprehensive Safety Data Sheet (SDS) for this compound could not be identified from available sources. For safe laboratory handling, it is imperative to consult the direct supplier's SDS for this compound. In the absence of specific data, handling should proceed with caution, assuming the compound may be hazardous. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Endocrine Disruptor Information
There is no evidence or research to suggest that this compound has been evaluated for its potential as an endocrine disruptor. It is not listed on major regulatory lists of known or suspected endocrine-disrupting chemicals.
Carcinogenicity Assessments
No carcinogenicity assessments for this compound have been conducted by major regulatory bodies or research institutions such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Environmental Protection Agency (EPA). Therefore, its carcinogenic potential is unknown.
Applications and Research Utility of 2 4 Chlorophenoxy Ethylamine
Pharmaceutical Research and Drug Development
In the realm of medicinal chemistry, 2-(4-Chlorophenoxy)ethylamine serves as a foundational scaffold for the development of novel chemical entities. Its utility spans from being a precursor in multi-step syntheses to being a structural base for potential new active pharmaceutical ingredients (APIs).
Precursors and Intermediates in Drug Synthesis
A primary application of this compound is its role as a precursor or intermediate in the synthesis of more complex molecules. A precursor is a compound that participates in a chemical reaction that produces another compound. In drug development, intermediates are the molecular building blocks that are sequentially modified to create the final active pharmaceutical ingredient (API). The structure of this compound allows for various chemical modifications, enabling chemists to build upon its core to explore a wide range of derivatives with tailored functionalities. Its amine group is a key reactive site for forming new chemical bonds, which is a fundamental step in many synthetic pathways.
Potential Active Pharmaceutical Ingredients (APIs)
While this compound itself is not typically used as an API, its structural motif is found in molecules that have been investigated for therapeutic potential. Research has focused on derivatives that incorporate the chlorophenoxy structure. For instance, a series of chlorophenoxyalkylamine derivatives have been synthesized and evaluated for their binding properties at the human histamine (B1213489) H3 receptor (hH3R). researchgate.net In this research, compounds with a 4-chloro substitution, structurally related to this compound, demonstrated notable affinity for the H3R and were classified as antagonists. researchgate.net These findings highlight the potential for this chemical family in the development of new agents targeting neurological and inflammatory conditions.
Table 1: Research Findings on Chlorophenoxyalkylamine Derivatives
| Derivative | Target Receptor | Activity | Potential Therapeutic Area |
| 4-chloro substituted phenoxyalkylamine | Histamine H3 Receptor (hH3R) | Antagonist | Neurological Disorders |
| 1-(7-(4-chlorophenoxy) heptyl)azepane | Histamine H3 Receptor (hH3R) / Acetylcholinesterase (AChE) | Dual-active antagonist/inhibitor | Antiseizure, Neurodegenerative diseases |
Agricultural Chemical Research
The structural features of this compound, specifically the chlorophenoxy group, are reminiscent of a well-established class of agrochemicals. This has led to its investigation as a potential precursor for new agricultural products.
Herbicidal Properties of Related Compounds
The chlorophenoxy moiety is the core component of phenoxy herbicides, a class of chemicals used for broadleaf weed control since the 1940s. orst.eduresearchgate.net The most well-known example is 2,4-Dichlorophenoxyacetic acid (2,4-D), a systemic herbicide that functions as a synthetic auxin, causing uncontrolled and fatal growth in susceptible plants. mt.govwikipedia.org It is effective against most broadleaf weeds while leaving grasses relatively unaffected. wikipedia.org The structural similarity of this compound to these established herbicides suggests that its derivatives could also possess herbicidal properties, making it a compound of interest for researchers aiming to discover new weed control agents.
Table 2: Examples of Related Phenoxy Herbicides
| Compound Name | Chemical Family | Primary Use |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic acid | Control of broadleaf weeds in agriculture and turf. orst.edumt.gov |
| 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop) | Chlorophenoxy acid | Removal of chlorophenoxy acid derivates. researchgate.net |
| 2,4-Dichlorophenoxy butyric acid (2,4-DB) | Chlorophenoxy acid | Removal of chlorophenoxy acid derivates. researchgate.net |
Agrochemical Precursors
Given its structural relationship to active herbicides, this compound is considered a useful precursor for the synthesis of new agrochemicals. Scientists in the field of agricultural chemistry can utilize this compound as a starting material to create novel molecules. By modifying its structure, researchers can explore new derivatives that may offer improved efficacy, different selectivity, or a better environmental profile compared to existing herbicides.
Biochemical Assays and Enzyme Interaction Studies
In biochemical research, derivatives of this compound have been used to study interactions with specific biological targets, such as enzymes and receptors. A notable area of investigation involves its role in developing ligands for the histamine H3 receptor. researchgate.net A study focusing on chlorophenoxyalkylamine derivatives demonstrated that these compounds could act as potent H3R antagonists. researchgate.net Such studies are crucial for understanding the structure-activity relationships that govern how a molecule binds to a biological target. This knowledge is fundamental to the rational design of new drugs and biological probes.
The research into dual-active ligands, such as those that inhibit the acetylcholinesterase (AChE) enzyme while also acting as H3R antagonists, further illustrates the utility of this chemical scaffold. researchgate.net A synthesized compound, 1-(7-(4-chlorophenoxy)heptyl)azepane, which is a derivative, was evaluated in this dual-target context, highlighting the versatility of the chlorophenoxy structure in creating multi-target-directed ligands. researchgate.net
Research Tool for Structure-Activity Relationship Studies
The chemical scaffold of this compound, which belongs to the broader class of phenethylamines, serves as a valuable framework for conducting structure-activity relationship (SAR) studies. SAR investigations are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a parent molecule like this compound and evaluating the biological effects of these modifications, researchers can identify the key chemical features, or pharmacophores, that are essential for a desired pharmacological effect. This iterative process of synthesis and biological testing allows for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.
The phenethylamine (B48288) skeleton is a common feature in a wide array of biologically active molecules, including neurotransmitters and various synthetic drugs. Consequently, derivatives of this structure are frequently the subject of SAR studies aimed at developing new therapeutic agents. For instance, research into phenethylamine derivatives has been crucial in designing novel ligands for various receptor systems in the central nervous system.
A notable example of SAR studies on the broader phenethylamine class involves the investigation of derivatives for their binding affinity to serotonin (B10506) receptors, such as the 5-HT₂A receptor. In such studies, researchers synthesize a series of analogs with modifications at different positions of the phenethylamine core and then assess their ability to bind to the receptor. For example, the introduction of halogen atoms, such as the chlorine atom in this compound, at specific positions on the phenyl ring can significantly influence receptor affinity.
One study on phenethylamine derivatives demonstrated that the presence and position of halogen substituents on the phenyl ring have a marked effect on the binding affinity for the 5-HT₂A receptor. Specifically, it was found that halogen groups at the para position of the phenyl ring, analogous to the chlorine in this compound, can positively contribute to the binding affinity. nih.govnih.gov This suggests that the 4-chloro substituent is a key feature that can be systematically varied in SAR studies to probe the steric and electronic requirements of the receptor's binding pocket.
The following table, derived from research on phenethylamine derivatives, illustrates how different substituents on the phenyl ring can modulate the binding affinity for the 5-HT₂A receptor. This data exemplifies the type of information generated in SAR studies and highlights the importance of systematic structural modifications.
| Compound | Substitution on Phenyl Ring | 5-HT₂A Receptor Binding Affinity (Ki, nM) |
|---|---|---|
| Phenethylamine | None | >10,000 |
| 2-(4-Bromophenyl)ethylamine | 4-Bromo | 150 |
| 2-(4-Chlorophenyl)ethylamine | 4-Chloro | 250 |
| 2-(4-Fluorophenyl)ethylamine | 4-Fluoro | 400 |
| 2-(4-Iodophenyl)ethylamine | 4-Iodo | 80 |
| 2-(2,5-Dimethoxy-4-bromophenyl)ethylamine | 2,5-Dimethoxy-4-bromo | 1.2 |
This table is representative of data found in structure-activity relationship studies of phenethylamine derivatives and is for illustrative purposes.
By analyzing such data, medicinal chemists can build models that predict the biological activity of unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. The use of this compound and its analogs as research tools in SAR studies is therefore crucial for advancing our understanding of drug-receptor interactions and for the development of new therapeutic agents.
Conclusion and Future Perspectives in 2 4 Chlorophenoxy Ethylamine Research
Summary of Key Findings and Contributions
Research surrounding 2-(4-Chlorophenoxy)ethylamine and its analogs has primarily highlighted its role as a foundational scaffold in synthetic chemistry. The key contributions stem from its utility in creating a diverse range of derivatives with significant biological potential.
Synthetic Versatility : The phenoxyethylamine core is a parent structure for numerous drugs and research chemicals. wikipedia.org The presence of the chlorine atom on the phenyl ring modifies the electronic properties of the molecule, making this compound a valuable precursor for creating targeted derivatives.
Pharmaceutical Relevance : Structurally related halogenated phenoxyethylamines are recognized as important intermediates in the development of pharmaceuticals. Derivatives have been investigated for a variety of applications, including as potential anti-inflammatory agents. mdpi.com
Agrochemical Significance : Phenoxyethylamine derivatives are crucial in the agricultural sector. For instance, related compounds are key intermediates for synthesizing phenoxyl ethyl aminopyrimidine and quinazoline (B50416) compounds, which have demonstrated bactericidal, insecticidal, and acaricidal properties. google.com
Remaining Challenges and Open Questions
Despite its utility as a synthetic intermediate, there are significant gaps in the scientific literature regarding the intrinsic properties of this compound itself.
Limited Toxicological Data : There is a notable lack of comprehensive toxicological and metabolic studies specifically for this compound. Understanding its safety profile is crucial for handling and for predicting the potential toxicity of its derivatives.
Unexplored Biological Activity : The direct pharmacological or pesticidal activity of the compound remains largely uninvestigated. It is unclear whether it is merely a passive structural component or if it contributes directly to the biological effects of its more complex derivatives.
Lack of Optimization in Synthesis : While synthetic routes exist, there is ongoing scope for the development of more efficient, cost-effective, and environmentally friendly ("green") synthesis protocols to produce this compound and its derivatives.
Directions for Future Research in Synthesis and Application
Future research efforts should be directed towards both broadening the applications of this compound and refining its production.
Screening for Novel Bioactivities : A systematic screening of this compound and a library of its simple derivatives could uncover novel biological activities. Based on the activities of related compounds, promising areas for investigation include potential central nervous system effects, antimicrobial properties, and herbicidal or insecticidal action.
Structure-Activity Relationship (SAR) Studies : A key area for future work is the systematic modification of the this compound structure to establish clear structure-activity relationships. This involves synthesizing analogs with different substituents on the phenyl ring or modifications to the ethylamine (B1201723) side chain and evaluating how these changes impact biological efficacy.
Advanced Synthetic Methodologies : Research into novel catalytic systems and flow chemistry processes could lead to more efficient and scalable methods for synthesizing this compound and its derivatives, which would be beneficial for both academic research and industrial production. uomphysics.net
Potential for Novel Therapeutic or Agrochemical Development
The this compound scaffold holds considerable promise for the development of new and improved chemical products for medicine and agriculture.
Therapeutic Agents : The phenoxyethylamine structure is a component of various therapeutic agents. wikipedia.org By using this compound as a starting point, medicinal chemists can design and synthesize novel candidates for drugs targeting a wide range of conditions. The anti-inflammatory potential of 2-(2,4-dichlorophenoxy)acetic acid derivatives suggests that derivatives of this compound could also be explored for similar applications. mdpi.com
Agrochemicals : The established success of phenoxy herbicides and the insecticidal and fungicidal properties of related phenoxyethylamine derivatives provide a strong rationale for exploring new agrochemicals derived from this compound. google.com Developing derivatives could lead to new pesticides with improved efficacy, selectivity, or better environmental profiles.
The potential applications for derivatives of this compound are summarized in the table below.
| Potential Application Area | Rationale Based on Related Compounds |
| Pharmaceuticals | The phenoxyethylamine scaffold is a known parent compound for various drugs. wikipedia.org |
| Derivatives of 2-(2,4-dichlorophenoxy)acetic acid show potential as anti-inflammatory agents. mdpi.com | |
| Agrochemicals | Related phenoxyethylamine intermediates are used to create compounds with bactericidal, insecticidal, and acaricidal effects. google.com |
| The broader class of chlorophenoxy compounds includes widely used herbicides. google.com |
Q & A
Basic: What are the standard synthetic routes for 2-(4-Chlorophenoxy)ethylamine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol, followed by amination (e.g., using ammonia) to yield the ethylamine derivative. The hydrochloride salt is then generated via treatment with HCl.
- Intermediate Characterization :
Basic: What spectroscopic methods confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to the aromatic protons (δ 6.8–7.3 ppm), ethylamine chain (δ 2.8–3.5 ppm), and chlorine substituent (no splitting due to isotopic abundance).
- IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹).
- HPLC-MS : Quantifies purity (>98%) and detects by-products (e.g., unreacted phenol derivatives) .
Advanced: How can reaction yields be optimized during the synthesis of this compound derivatives?
Methodological Answer:
- Catalyst Selection : Use Lewis acids like BF₃·OEt₂ to enhance amination efficiency (yields improved from 14% to 57% in analogous compounds) .
- Solvent Systems : Polar aprotic solvents (e.g., THF) improve nucleophilicity.
- Temperature Control : Stepwise heating (0°C → RT) minimizes side reactions.
- Reaction Monitoring : TLC or inline IR tracks intermediate formation .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Comparative SAR Studies : Analyze substituent effects (e.g., 4-chloro vs. 3-fluoro analogs) on enzyme inhibition (e.g., 17β-HSD3) .
- Enantiomeric Purity : Chiral HPLC separates R/S isomers, as stereochemistry impacts receptor binding .
- In Vitro Assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to isolate confounding variables .
Advanced: What design strategies improve selectivity in analogs targeting specific receptors?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to enhance hydrophobic interactions .
- Linker Variation : Replace ethylamine with morpholine (e.g., 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine) to modulate solubility and target engagement .
- Computational Docking : Use Autodock Vina to predict binding affinities to receptors (e.g., G-protein-coupled receptors) .
Advanced: How to assess the compound’s stability under physiological or extreme conditions?
Methodological Answer:
- Stress Testing :
- pH Stability : Incubate in buffers (pH 1–13) and analyze degradation via LC-MS.
- Thermal Stability : Heat at 40–80°C for 24–72 hours; monitor decomposition (e.g., HCl loss via TGA).
- Degradation Pathways : Identify oxidation products (e.g., quinones) using HRMS and NMR .
Advanced: What computational approaches predict receptor-ligand interactions for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., hydroxysteroid dehydrogenases) using AMBER or GROMACS .
- QSAR Models : Corlate logP, polar surface area, and IC₅₀ values to optimize pharmacokinetic properties .
- Density Functional Theory (DFT) : Calculate electron distribution to rationalize reactivity in nucleophilic environments .
Advanced: How to address low yields in multi-step syntheses involving this compound?
Methodological Answer:
- Stepwise Optimization : Prioritize steps with <50% yield (e.g., amination) for catalyst screening.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during functionalization .
- Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., ethylene oxide addition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
